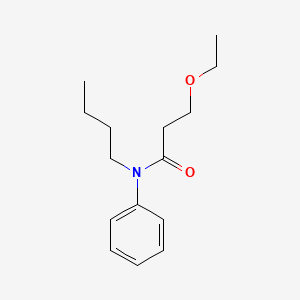
5-(4-methoxy-3-nitrophenyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-DIMETHOXY-5-[5-(4-METHOXY-3-NITROPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes methoxy and nitro functional groups attached to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHOXY-5-[5-(4-METHOXY-3-NITROPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of methoxy and nitro groups via electrophilic aromatic substitution reactions. The final step often involves the methylation of the phenolic hydroxyl group to form the methyl ether.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
化学反应分析
Types of Reactions
2,3-DIMETHOXY-5-[5-(4-METHOXY-3-NITROPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic aromatic substitution can occur at positions ortho or para to the existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the nitro group can yield amines.
科学研究应用
2,3-DIMETHOXY-5-[5-(4-METHOXY-3-NITROPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2,3-DIMETHOXY-5-[5-(4-METHOXY-3-NITROPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER involves its interaction with molecular targets such as enzymes or receptors. The methoxy and nitro groups can participate in hydrogen bonding or electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazole derivatives with methoxy and nitro substituents, such as:
- 2,3-DIMETHOXY-5-[5-(4-METHOXY-3-NITROPHENYL)-1H-PYRAZOL-3-YL]PHENYL METHYL ETHER
- 2,3-DIMETHOXY-5-[5-(4-METHOXY-2-NITROPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER
Uniqueness
The uniqueness of 2,3-DIMETHOXY-5-[5-(4-METHOXY-3-NITROPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C19H19N3O6 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
5-(4-methoxy-3-nitrophenyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C19H19N3O6/c1-25-15-6-5-11(7-14(15)22(23)24)18-13(10-20-21-18)12-8-16(26-2)19(28-4)17(9-12)27-3/h5-10H,1-4H3,(H,20,21) |
InChI 键 |
XCVZYHDFDWWIMA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=C(C=NN2)C3=CC(=C(C(=C3)OC)OC)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-(1,3-dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941302.png)
![6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941305.png)
![dimethyl 2-{6-ethoxy-2,2-dimethyl-1-[(2-methyl-3-nitrophenyl)carbonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14941307.png)
![[4-(1,3-Benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide](/img/structure/B14941317.png)
![5-[8-Fluoro-6-{[4-(4-fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14941319.png)
![1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B14941327.png)
![4,4,6-trimethyl-9,10-dihydro-4H-[1,4]dioxino[2,3-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14941334.png)
![9-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14941338.png)

![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B14941349.png)
![1-hydroxy-4,4,6,8,9-pentamethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941367.png)

![4,4,6-Trimethyl-9-[(E)-2-morpholino-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B14941390.png)
![9-(1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one](/img/structure/B14941393.png)
